Methyl 4-aminobutanoate
Description
Significance of Methyl 4-Aminobutanoate in Contemporary Chemical and Biochemical Disciplines
This compound holds a significant position in modern chemical and biochemical research due to its unique structural features and reactivity. As the methyl ester of 4-aminobutanoic acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, it serves as a crucial research compound. ebi.ac.ukwikipedia.org Its primary significance lies in its utility as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. solubilityofthings.comvulcanchem.com
In the realm of medicinal chemistry and drug development, researchers utilize this compound and its derivatives to explore potential treatments for neurological disorders. solubilityofthings.comchemimpex.com The compound and its related structures are studied for their potential neuroprotective effects and impact on neurotransmission. solubilityofthings.com Its hydrochloride form, this compound hydrochloride, is often used in research settings as a biochemical reagent for life science-related studies. chemimpex.commedchemexpress.com This salt form can offer improved stability and handling properties for experimental use.
The compound also plays a role in metabolic studies, where it is used to understand amino acid metabolism and its implications in various biological processes. chemimpex.com The ester group can undergo hydrolysis to release 4-aminobutanoic acid, making it a useful tool for investigating enzymatic pathways and receptor interactions within biological systems. This bridge between chemistry and biology makes this compound a fundamental molecule for uncovering intricate biochemical pathways and developing novel therapeutic strategies. solubilityofthings.com
Historical Perspective of 4-Aminobutanoic Acid Derivatives and their Esters in Research
The scientific journey of this compound is intrinsically linked to the discovery and understanding of its parent compound, 4-aminobutanoic acid (GABA). GABA was identified in biological tissues in the early 20th century, but its critical role as the primary inhibitory neurotransmitter in the mammalian central nervous system was not fully recognized until the 1950s. wikipedia.orgnih.gov This discovery was a watershed moment in neuroscience, revealing that GABA reduces neuronal excitability throughout the nervous system. ebi.ac.ukwikipedia.org
This newfound understanding of GABA's function spurred extensive research into its derivatives and related compounds to modulate its activity for therapeutic purposes. Scientists began to synthesize and study various GABA analogues and esters, including this compound, to investigate the GABAergic system. acs.orgnih.gov The esterification of GABA to form compounds like this compound was a key strategy to create derivatives with different physicochemical properties, such as solubility, which could influence their behavior in biological systems. solubilityofthings.com
The development of these derivatives has been crucial for designing drugs targeting neurological conditions like epilepsy, anxiety, and neuropathic pain. acs.orgacs.org For instance, research has focused on creating GABA derivatives that can more easily cross the blood-brain barrier. chemimpex.com The historical trajectory shows a clear progression from the fundamental discovery of GABA to the sophisticated design of its derivatives, like this compound, as tools to probe and manipulate the central nervous system. chemimpex.comacs.org
Scope and Research Trajectories for this compound
The research landscape for this compound continues to expand, driven by its foundational role in synthesis and its connection to neurobiology. Current and future research trajectories are focused on several key areas. A primary avenue of investigation is its continued use as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system. chemimpex.com Its structure serves as a scaffold for creating more complex molecules with potential therapeutic applications in neurodegenerative diseases and mental health disorders. chemimpex.com
Another significant research direction involves its application in neuropharmacological studies to further elucidate the function of the GABAergic system. chemimpex.com As a derivative of GABA, it is a valuable tool for studying neurotransmitter metabolism and receptor binding. researchgate.net Researchers are exploring how its structural modifications affect interaction with biological targets, which could lead to the development of more selective and effective drugs.
Furthermore, there is growing interest in using this compound and its analogues in the development of advanced materials and biochemical probes. medchemexpress.com Its hydrochloride salt is particularly noted for its utility as a stable precursor in various research applications, from neuroscience to pharmaceutical development. chemimpex.com As synthetic methodologies become more advanced, the potential to use this compound in innovative ways, such as in the creation of targeted drug delivery systems or as part of complex molecular architectures, is expected to grow. google.com
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | |
| Molecular Weight | 117.15 g/mol | |
| Common Synonyms | Methyl 4-aminobutyrate, 4-Aminobutyric acid methyl ester | solubilityofthings.com |
| Appearance (Hydrochloride Salt) | White crystalline powder | chemimpex.com |
| Melting Point (Hydrochloride Salt) | 120-125 °C | sigmaaldrich.com |
| Solubility | Soluble in polar solvents like water due to the amino group. | solubilityofthings.com |
Comparison with Related Compounds
| Compound Name | Structural Difference from this compound | Key Research Application |
| 4-Aminobutanoic acid (GABA) | Parent carboxylic acid (no methyl ester). | The primary inhibitory neurotransmitter in the CNS. ebi.ac.ukwikipedia.org |
| Tert-butyl 4-aminobutanoate | Has a tert-butyl ester instead of a methyl ester. | Used as a protected intermediate in organic synthesis. |
| Methyl 4-aminobenzoate (B8803810) | The amino and ester groups are attached to a benzene (B151609) ring. | Used in the synthesis of dyes and other organic compounds. chemicalbook.comthermofisher.kr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-8-5(7)3-2-4-6/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGGLZHHFGHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13031-60-2 (hydrochloride) | |
| Record name | 4-Aminobutyric acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10954242 | |
| Record name | Methyl 4-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3251-07-8 | |
| Record name | Methyl 4-aminobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobutyric acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for Methyl 4 Aminobutanoate
Esterification of 4-Aminobutanoic Acid with Methanol (B129727)
The direct esterification of 4-aminobutanoic acid with methanol stands as a fundamental and widely employed method for the production of Methyl 4-aminobutanoate. medchemexpress.com This reaction, known as Fischer esterification, involves the treatment of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, often by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com
Acid catalysis is crucial for the efficient esterification of 4-aminobutanoic acid. The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. masterorganicchemistry.com
The choice of acid catalyst significantly influences the efficiency of the esterification process. Strong acids are generally preferred to achieve high conversion rates.
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a commonly used catalyst in the synthesis of this compound. rsc.org Its effectiveness is attributed to its strong acidic nature and its ability to act as a dehydrating agent, which helps to shift the reaction equilibrium towards the formation of the ester. In a typical procedure, 4-aminobenzoic acid is dissolved in methanol, followed by the dropwise addition of concentrated H₂SO₄, and the mixture is then heated to reflux. rsc.org
Anhydrous Hydrogen Chloride (HCl): Bubbling anhydrous HCl gas through a methanolic solution of 4-aminobutanoic acid is another effective method. prepchem.com This approach generates the hydrochloride salt of the resulting ester, this compound hydrochloride. medchemexpress.comprepchem.com The reaction can be initiated at room temperature and subsequently heated to reflux to ensure completion. prepchem.com
The selection between these catalysts often depends on the desired scale of the reaction, the required purity of the final product, and handling considerations.
Table 1: Comparison of Acid Catalysts for this compound Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid | Reflux in methanol rsc.org | High catalytic activity, acts as a dehydrating agent | Potential for side reactions, corrosive |
| Anhydrous HCl | Bubbled through methanol, often at room temperature initially then reflux prepchem.com | Forms a solid hydrochloride salt which can be easily isolated prepchem.com | Requires handling of a corrosive gas |
The esterification of 4-aminobutanoic acid is a reversible reaction, and its progress is governed by both kinetics and thermodynamics. masterorganicchemistry.com
Thermodynamic Control: Operating the reaction under reflux conditions, typically at the boiling point of methanol (around 65 °C), provides the necessary activation energy and helps to drive the reaction forward. Using methanol as the solvent ensures it is present in a large excess, which, according to Le Chatelier's principle, shifts the equilibrium towards the product side. masterorganicchemistry.com The removal of water, a byproduct of the reaction, is another critical factor in achieving high yields.
Reaction Kinetics: The rate of the reaction is dependent on the concentration of the reactants and the catalyst, as well as the temperature. Strong acid catalysts accelerate the attainment of equilibrium. For instance, in a procedure using anhydrous HCl, the reaction mixture is refluxed for an extended period, such as 17 hours, to ensure the reaction proceeds to completion. prepchem.com
Continuous flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. sci-hub.seu-szeged.hu The synthesis of esters, including derivatives of 4-aminobutanoic acid, can be significantly improved using flow reactors.
Flow reactors provide enhanced heat and mass transfer, precise control over reaction parameters such as residence time and temperature, and the ability to handle hazardous reagents more safely. sci-hub.seu-szeged.hu For industrial-scale synthesis, continuous flow reactors can lead to improved conversion rates and higher productivity. While specific examples for this compound are still emerging, the successful application of flow chemistry to similar esterifications, such as the synthesis of methyl 4-aminobenzoate (B8803810), demonstrates its potential. u-szeged.huthalesnano.com This technology allows for a more streamlined and potentially automated production process.
Beyond traditional acid catalysis, alternative methods have been developed that offer milder reaction conditions and may be compatible with a wider range of functional groups.
A convenient and efficient method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This approach has been successfully applied to a variety of amino acids, including those with aliphatic and aromatic side chains. nih.govrsc.org
The reaction is typically carried out at room temperature by treating the amino acid with TMSCl in methanol. nih.govresearchgate.net It is believed that TMSCl reacts with methanol to generate anhydrous HCl in situ, which then acts as the catalyst for the esterification. This method avoids the handling of gaseous HCl and often results in good to excellent yields of the corresponding methyl ester hydrochloride. nih.govresearchgate.net The reaction conditions are generally mild, which can be advantageous for sensitive substrates. unirioja.es
Table 2: Research Findings on Trimethylchlorosilane-Mediated Esterification of Amino Acids
| Finding | Description | Source |
|---|---|---|
| General Applicability | A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields at room temperature. The method is compatible with natural, aromatic, and aliphatic amino acids. | nih.govresearchgate.net |
| Reaction Conditions | Typically involves using about two equivalents of TMSCl in methanol. For substrates with poor solubility, longer reaction times (e.g., 24 hours) may be required. | nih.gov |
| Yields | The method generally provides high yields for the isolated products. | researchgate.net |
Enantioselective Synthesis Approaches
Enantioselective synthesis, also known as asymmetric synthesis, is critical for producing specific stereoisomers of chiral molecules. Given that the biological activity of enantiomers can differ significantly, controlling stereochemistry is paramount in pharmaceutical and materials science. uwindsor.ca Advanced methods are employed to synthesize enantiomerically enriched derivatives of this compound.
A notable enantioselective method is the palladium-catalyzed asymmetric N-allylation. This reaction creates a new stereocenter by adding an allyl group to the nitrogen atom of this compound in a highly controlled manner. Researchers have successfully developed powerful protocols for this transformation using palladium catalysts complexed with chiral diphosphine ligands. sorbonne-universite.frthieme-connect.com
In a key application, this methodology was used for an efficient synthesis of the antiepileptic drug (S)-levetiracetam. sorbonne-universite.frthieme-connect.com The synthesis involved the direct N-allylation of this compound, which was liberated in situ from its hydrochloride salt. sorbonne-universite.frthieme-connect.com The catalyst system consisted of a palladium precursor, [Pd(allyl)Cl]₂, and a C₂-symmetric chiral diphosphine ligand derived from tartaric acid, such as (S,S)-iPr-MediPhos. sorbonne-universite.frresearchgate.net This approach not only achieves high enantioselectivity but also utilizes a low catalyst loading, making it an efficient and atom-economical process. sorbonne-universite.frthieme-connect.com The reaction is sensitive to various parameters, including the choice of ligand, solvent, and concentration, which are optimized to maximize yield and enantiomeric excess (ee). thieme-connect.comsorbonne-universite.fr
| Parameter | Condition | Outcome/Note |
| Substrate | This compound hydrochloride | Liberated in situ with a base (e.g., Et₃N). thieme-connect.com |
| Reagent | Allylic carbonate (e.g., rac-3) | Source of the allyl group. thieme-connect.com |
| Catalyst Precursor | [Pd(allyl)Cl]₂ | Typically used at 0.5-1 mol%. sorbonne-universite.frthieme-connect.com |
| Chiral Ligand | (S,S)-iPr-MediPhos (L*) | C₂-symmetric diphosphine ligand crucial for enantioselectivity. sorbonne-universite.frthieme-connect.com |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Common solvent for the reaction. thieme-connect.com |
| Yield | 72% | Isolated yield for the N-allylated product. thieme-connect.com |
| Enantioselectivity | up to 94% ee | High enantiomeric excess achieved under optimized conditions. sorbonne-universite.fr |
Table 2: Research Findings for Pd-Catalyzed Asymmetric N-Allylation.
The use of chiral auxiliaries is a classical and robust strategy for asymmetric synthesis. sigmaaldrich.com This method involves temporarily attaching an enantiomerically pure molecule (the auxiliary) to an achiral substrate. uwindsor.ca The auxiliary then directs a subsequent diastereoselective reaction, effectively controlling the formation of a new stereocenter. blogspot.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com
A prominent class of chiral auxiliaries is the Evans oxazolidinones, which are derived from readily available chiral amino alcohols like valinol or phenylalaninol. uwindsor.casantiago-lab.com In a typical sequence, the oxazolidinone is first acylated with a carboxylic acid derivative. The resulting chiral imide can then undergo various stereoselective reactions, such as alkylations or aldol (B89426) reactions. santiago-lab.com The bulky substituent on the auxiliary blocks one face of the enolate formed from the imide, forcing the electrophile to attack from the less hindered face, thus ensuring high diastereoselectivity. uwindsor.cablogspot.com
Once the new stereocenter is set, the auxiliary is removed. santiago-lab.com Different cleavage conditions can yield various functional groups. For example, hydrolysis with lithium hydroperoxide (LiOOH) yields the carboxylic acid, while reduction with agents like lithium borohydride (B1222165) can produce the corresponding alcohol. publish.csiro.au The regioselectivity of cleavage, particularly with reagents like LiOOH versus LiOH, has been a subject of detailed mechanistic studies. publish.csiro.auresearchgate.net This strategy has been instrumental in the synthesis of a vast number of complex chiral molecules. sigmaaldrich.comnih.gov
| Chiral Auxiliary Type | Example | Typical Application | Cleavage Method |
| Oxazolidinones | Evans Auxiliaries (from Valinol, Phenylalaninol) | Asymmetric alkylation, aldol, and acylation reactions. santiago-lab.com | LiOOH (for acid), LiBH₄ (for alcohol). publish.csiro.au |
| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric synthesis of amines. sigmaaldrich.com | Acidic hydrolysis. |
| Pyrrolidines | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric alkylation of ketones and aldehydes. blogspot.com | Ozonolysis or acidic hydrolysis. uwindsor.ca |
| Ephedrine Derivatives | Pseudoephedrine, Pseudoephenamine | Asymmetric alkylation to form chiral carboxylic acids and ketones. nih.gov | Mild acidic hydrolysis. nih.gov |
Table 3: Examples of Chiral Auxiliaries and Their Applications.
Derivatization from Precursors
The synthesis of this compound and its derivatives can also be achieved through the chemical modification of suitable precursor molecules. These strategies involve building the target structure by forming the key amine or ester functionalities in separate steps, often relying on well-established name reactions and functional group interconversions.
Amine alkylation provides a direct route to N-substituted derivatives of this compound. These methods introduce alkyl groups onto the nitrogen atom of a precursor molecule. A common and powerful strategy is reductive amination. This process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.
For the synthesis of N-alkylated this compound derivatives, a suitable precursor is Methyl 4-oxobutanoate (B1241810). ias.ac.in This keto-ester can react with a primary amine in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, to yield the N-alkylated product. This one-pot procedure is highly efficient for creating secondary amines. Alternative methods include direct alkylation of the amine with an alkyl halide, though this can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts. dtic.mil Catalytic N-alkylation using carboxylic acids and molecular hydrogen has also emerged as a more sustainable alternative. csic.es
| Method | Precursors | Reagents | Notes |
| Reductive Amination | Methyl 4-oxobutanoate + Primary Amine (R-NH₂) | NaBH₃CN, NaBH(OAc)₃ | Forms a secondary amine; generally high selectivity. ias.ac.in |
| Direct Alkylation | This compound + Alkyl Halide (R-X) | Base (e.g., K₂CO₃) | Risk of over-alkylation to tertiary and quaternary amines. dtic.mil |
| Catalytic Hydrogenation | Amine + Carboxylic Acid | H₂, Metal Catalyst (e.g., Pt, Ru) | "Green" chemistry approach, forms water as a byproduct. csic.es |
Table 4: Amine Alkylation Strategies for Derivatization.
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. acs.org For amino esters like this compound, the amine group is frequently protected. The choice of protecting group is critical, as it must be stable to the reaction conditions used in other steps but easily removable under specific, orthogonal conditions. acs.org
Two of the most common amine protecting groups are the tert-butoxycarbonyl (Boc) and the carboxybenzyl (Cbz or Z) groups. acs.orgacs.org
Boc Deprotection : The Boc group is valued for its stability to basic and nucleophilic conditions. nih.gov It is most commonly removed under acidic conditions. evitachem.com Treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in dioxane or methanol, efficiently cleaves the Boc group to reveal the free amine. nih.govfishersci.co.uk This process proceeds via hydrolysis of the carbamate. fishersci.co.uk
Cbz Deprotection : The Cbz group is stable to acidic and many other conditions but is readily cleaved by catalytic hydrogenolysis. acs.orgacs.org This involves reacting the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd on carbon, Pd/C). fishersci.co.uk This mild method is highly selective and produces toluene (B28343) and carbon dioxide as byproducts. Alternative methods for Cbz cleavage include the use of strong acids or dissolving metal reductions, though these are often harsher. acs.orgacs.org Recent research has also developed methods for the selective cleavage of Cbz groups from specific types of nitrogen atoms (e.g., those in heteroaromatic rings) using nickel(0) catalysts, allowing for differential deprotection in poly-functionalized molecules. acs.orgnih.gov
| Protecting Group | Abbreviation | Common Deprotection Reagents | Conditions |
| tert-butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA); Hydrochloric Acid (HCl) | TFA in DCM; 4M HCl in Dioxane; Room Temperature. nih.govfishersci.co.uk |
| Carboxybenzyl | Cbz, Z | H₂ with Palladium on Carbon (Pd/C) | Hydrogenolysis; 1-3 bar H₂; Solvents like MeOH, EtOH. acs.orgfishersci.co.uk |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine | Mildly basic; 20% Piperidine in DMF. acs.org |
| Allyloxycarbonyl | Alloc | Palladium(0) catalyst with a nucleophilic scavenger | Pd(PPh₃)₄, scavenger (e.g., dimedone). acs.orgresearchgate.net |
Table 5: Common Amine Protecting Groups and Deprotection Conditions.
Conversion of Lactams to Amino Acids and Subsequent Esterification
The synthesis of this compound from lactam precursors, such as 2-pyrrolidone, represents a viable synthetic pathway that proceeds through two primary stages: the hydrolytic ring-opening of the lactam to form 4-aminobutanoic acid (GABA), followed by the esterification of the resulting amino acid.
The initial step involves the hydrolysis of the cyclic amide (lactam) bond. This ring-opening can be achieved under acidic or basic conditions. For instance, heating N-alkenyl-2-pyrrolidinones with strong acids like 6N HCl or concentrated sulfuric acid results in the cleavage of the lactam ring to yield 4-aminobutanoic acid. researchgate.net Similarly, N-methyl-2-pyrrolidone (NMP) can undergo a reversible ring-opening reaction with sodium hydroxide (B78521) to produce sodium N-methyl-4-aminobutyrate. wikipedia.org These methods highlight the general principle of converting the cyclic structure into a linear amino acid.
Once 4-aminobutanoic acid is obtained, it is converted to its methyl ester via esterification. This reaction is typically performed by reacting the amino acid with methanol in the presence of an acid catalyst. masterorganicchemistry.com Several effective catalysts and conditions have been documented for this transformation:
Thionyl Chloride (SOCl₂): A common method involves adding thionyl chloride dropwise to chilled methanol, followed by the addition of GABA. The mixture is then heated under reflux. This in-situ generation of HCl from SOCl₂ and methanol facilitates the esterification. A study reported an 87% yield of this compound using this protocol, with the reaction heated to 65°C for 1.5 hours. wiley.com
Anhydrous Hydrogen Chloride (HCl): Bubbling anhydrous HCl gas into a mixture of 4-aminobutyric acid in methanol is another established procedure. prepchem.com The reaction initially warms up and is then refluxed for an extended period (e.g., 17 hours) to drive the equilibrium towards the ester product, yielding the stable hydrochloride salt. prepchem.com
Trimethylchlorosilane (TMSCl): A milder and highly efficient method utilizes TMSCl as the catalyst. The reaction of various amino acids, including aliphatic ones, with methanol and TMSCl at room temperature has been shown to produce the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov This method avoids the harsh conditions associated with other protocols. nih.gov
In some cases, these steps can be combined into a one-pot procedure. For example, research on the synthesis of biobased N-methylpyrrolidone (NMP) demonstrated that γ-aminobutyric acid (GABA) could be effectively converted to NMP in a one-pot process using methanol and a catalytic amount of ammonium bromide at 250°C. This process involves the cyclization of GABA and subsequent methylation, showcasing the interplay between ring-opening, cyclization, and methylation/esterification reactions under specific conditions. researchgate.net
| Catalyst | Solvent | Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Methanol | Reflux at 65°C for 1.5 h | 87% | wiley.com |
| Anhydrous HCl | Methanol | Reflux for 17 h | Quantitative (as hydrochloride salt) | prepchem.com |
| Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | Good to Excellent | nih.gov |
Purification and Isolation Techniques for High Purity
Achieving high purity of this compound is critical for its application in research and synthesis. Standard laboratory and industrial purification protocols rely on distillation, crystallization, and various chromatographic techniques. The choice of method often depends on the scale of the synthesis and the required final purity.
Distillation: Purification by distillation is effective for separating this compound from non-volatile impurities or solvents with significantly different boiling points. The boiling point of the related compound N-methyl-2-pyrrolidone (NMP) is approximately 202-204°C, which is very close to that of its precursor, γ-butyrolactone (206°C), making their separation by distillation challenging. chemicalbook.com While the exact boiling point of this compound is not specified in the provided context, distillation would typically be carried out under reduced pressure to lower the boiling point and prevent thermal degradation of the compound. After an esterification reaction, excess methanol is often removed by distillation under reduced pressure. google.com
Crystallization: Crystallization is a highly effective method for purifying this compound, particularly when it is isolated as its hydrochloride salt (this compound HCl). This salt is a stable, white crystalline solid, which makes it amenable to purification by recrystallization. prepchem.comchemicalbook.com
Protocol: Following synthesis, the crude product, often obtained after evaporating the solvent, is dissolved in a suitable solvent system from which it can be recrystallized. prepchem.com For instance, after concentrating the reaction mixture, the resulting residue can be recrystallized from a solvent pair like ethyl acetate-n-hexane to yield pure crystals. google.com The selection of the solvent is crucial; the compound should be soluble in the hot solvent and sparingly soluble at cooler temperatures to maximize recovery. The hydrochloride salt's improved crystallinity and stability make it ideal for handling and storage. The melting point of the purified hydrochloride salt is reported to be in the range of 120-126°C. chemicalbook.com
| Parameter | Value/Method | Compound Form | Reference |
|---|---|---|---|
| Physical Appearance | White crystalline powder | Hydrochloride Salt | chemicalbook.com |
| Melting Point | 120-126 °C | Hydrochloride Salt | chemicalbook.com |
| Crystallization Solvents | Ethyl acetate-n-hexane | Free base or salt | google.com |
| Purification Method | Distillation or Crystallization | Free base or salt |
Chromatographic techniques are indispensable for achieving very high levels of purity and for the analysis of this compound.
Flash Chromatography: For preparative scale purification, flash chromatography is often employed. After a synthesis reaction, the solvent can be evaporated and the residue purified using a flash chromatography system. A typical eluent system for separating this compound is a mixture of dichloromethane (CH₂Cl₂) and methanol. wiley.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative tool for assessing the purity of this compound and for isolating it in high purity. Purity levels of ≥98% or ≥99% are often confirmed by HPLC. tcichemicals.comsigmaaldrich.com
Iii. Spectroscopic and Computational Characterization of Methyl 4 Aminobutanoate
Advanced Spectroscopic Analysis
Advanced spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of methyl 4-aminobutanoate. These methods probe the interactions of the molecule with electromagnetic radiation and external magnetic fields, yielding unique spectral fingerprints.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed picture of the molecular connectivity can be assembled.
The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring environments within the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl ester protons, the methylene (B1212753) protons adjacent to the ester and amino groups, and the central methylene protons can be observed. For instance, in D₂O as the solvent at 400 MHz, the following assignments have been reported: the methyl protons (-OCH₃) appear as a singlet at approximately 3.705 ppm. bmrb.io The methylene protons adjacent to the amino group (H-4) resonate around 3.035 ppm, while the protons at the C-2 position, adjacent to the carbonyl group, are observed at about 2.526 ppm. bmrb.io The central methylene protons (H-3) show a signal around 1.963 ppm. bmrb.io The amino group protons (-NH₂) are often observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Protons | Chemical Shift (δ) in ppm (Solvent: D₂O) bmrb.io | Multiplicity |
|---|---|---|
| -OCH₃ | 3.705 | Singlet |
| -CH₂- (C4) | 3.035 | Triplet |
| -CH₂- (C2) | 2.526 | Triplet |
| -CH₂- (C3) | 1.963 | Quintet |
The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., carbonyl, C-O, C-N, and aliphatic).
In D₂O, the carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at approximately 178.332 ppm. bmrb.io The carbon of the methyl ester group (-OCH₃) resonates at around 55.032 ppm. bmrb.io The carbon atom attached to the nitrogen (C-4) shows a signal at about 41.394 ppm. bmrb.io The methylene carbon adjacent to the carbonyl group (C-2) is found at approximately 33.241 ppm, and the central methylene carbon (C-3) has a chemical shift of about 24.734 ppm. bmrb.io
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Chemical Shift (δ) in ppm (Solvent: D₂O) bmrb.io |
|---|---|
| C=O (C5) | 178.332 |
| -OCH₃ (C1) | 55.032 |
| -CH₂-N (C4) | 41.394 |
| -CH₂-CO (C2) | 33.241 |
| -CH₂- (C3) | 24.734 |
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the region of 1721-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. mdpi.com The N-H stretching vibrations of the primary amine group usually appear as one or two bands in the range of 3300-3500 cm⁻¹. A reported spectrum shows an N-H stretch at 3021 cm⁻¹. mdpi.com The C-O stretching vibration of the ester group gives rise to strong bands in the 1151-1201 cm⁻¹ region. mdpi.com Additionally, C-H stretching vibrations of the alkyl chain are observed in the 2800-3000 cm⁻¹ range.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3021 mdpi.com |
| C=O Stretch (ester) | 1721 mdpi.com |
| C-O Stretch (ester) | 1151-1201 mdpi.com |
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (117.15 g/mol ). chemspider.com High-resolution mass spectrometry provides a very precise mass measurement, allowing for the determination of the elemental formula. For this compound (C₅H₁₁NO₂), the calculated exact mass is 117.07898 Da. ufz.demassbank.eu Experimental HRMS data often shows the protonated molecule, [M+H]⁺, with a measured m/z value very close to the calculated value for C₅H₁₂NO₂⁺. ufz.demassbank.eu For instance, one study reported an ion peak at m/z 242.2134 for a derivative, confirming its molecular formula. mdpi.com Fragmentation patterns in the MS/MS spectrum can provide further structural information. Common fragmentation pathways for esters and amines can be observed, helping to confirm the connectivity of the molecule.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Computational Chemistry and Molecular Modeling
Computational methods are invaluable for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. hypercubeusa.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its most stable three-dimensional structure. core.ac.ukresearchgate.net These calculations can confirm the bond lengths, bond angles, and dihedral angles obtained from experimental methods like X-ray diffraction. DFT methods have been successfully applied to similar molecules, such as ethyl 4-aminobenzoate (B8803810), to determine their stable geometries. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. analis.com.my This is particularly useful in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target like a receptor or enzyme. researchgate.netnih.gov For example, molecular docking studies have been performed on derivatives of methyl 4-aminobenzoate to predict their binding affinities and interaction mechanisms with enzymes like glutathione (B108866) reductase and glutathione S-transferase. researchgate.netresearchgate.net In the context of this compound, which is a derivative of the neurotransmitter GABA, docking simulations could be used to model its interaction with GABA receptors or related enzymes like GABA aminotransferase (GABA-AT). researchgate.netnih.govresearchgate.net These simulations can identify key amino acid residues involved in binding and help in the design of new, more potent analogs. nih.gov
| Compound/Derivative | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Methyl 4-aminobenzoate derivatives | Glutathione Reductase (GR), Glutathione S-Transferase (GST) | Predicted binding affinities and inhibition mechanisms. | researchgate.netresearchgate.net |
| Heterocyclic GABA analogues | GABA Aminotransferase (GABA-AT) | Identified structural features important for inhibitory activity. | nih.gov |
| Thiazole derivatives of methyl-4-aminobenzoate | Glucosamine-6-phosphate (GlcN-6-P) synthase | Correlated binding energy with antibacterial activity. | analis.com.my |
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the conformation with the lowest potential energy. jmchemsci.com For a flexible molecule like this compound, with its rotatable bonds in the butyl chain, multiple low-energy conformations may exist. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. hypercubeusa.com This analysis is crucial for understanding the molecule's dynamic behavior and how its shape might change upon binding to a receptor. Molecular dynamics simulations can further be used to study the conformational landscape of the molecule over time. researchgate.netmdpi.com
Computational chemistry can accurately predict spectroscopic parameters, which aids in the interpretation of experimental spectra. core.ac.uk
NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govimist.ma By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. nih.gov Comparing these predicted shifts with experimental data helps in the definitive assignment of signals to specific atoms in the molecule. core.ac.uk Several studies have demonstrated the power of combining DFT calculations with experimental NMR for the structural elucidation of organic molecules. nih.govstackexchange.com
IR and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule, which correspond to peaks in its IR and Raman spectra, can also be calculated using DFT. cardiff.ac.ukchemrxiv.org These calculations provide a theoretical vibrational spectrum that can be compared with experimental results to assign specific vibrational modes, such as C=O stretching, N-H bending, and C-N stretching, to the observed absorption bands. researchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. core.ac.uk
Natural Bond Orbital (NBO) Analysis for Electronic Structure
Natural Bond Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.denumberanalytics.com This approach provides a quantitative, chemically intuitive picture of the bonding and electronic structure within a molecule. numberanalytics.com The analysis focuses on identifying donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, which are key to understanding molecular stability and reactivity. uni-muenchen.deuba.ar
The strength of these interactions is evaluated using second-order perturbation theory. uba.aracs.org The stabilization energy, E(2), associated with the delocalization of electron density from a donor orbital (i) to an acceptor orbital (j) is calculated. A higher E(2) value indicates a stronger interaction, signifying greater stabilization of the molecule. acs.orgnih.gov
For a molecule like this compound, an NBO analysis would be expected to reveal several key electronic features:
Hyperconjugative Interactions: These are the primary stabilizing interactions where electron density is delocalized from a filled bonding orbital (σ) or lone pair (n) into an adjacent empty antibonding orbital (σ* or π). For instance, interactions would be expected between the lone pair electrons of the nitrogen atom (n_N) and the antibonding orbitals of adjacent C-C or C-H bonds (σ). Similarly, lone pairs on the oxygen atoms of the ester group (n_O) would interact with neighboring antibonding orbitals. acs.orgnih.gov Studies on related molecules show that these delocalizations are crucial for stabilizing the molecular conformation. researchgate.net
Intramolecular Hydrogen Bonding: NBO analysis can identify and quantify the strength of hydrogen bonds. In this compound, a potential intramolecular hydrogen bond could form between the lone pair of the carbonyl oxygen and a hydrogen atom of the distant amino group, depending on the molecule's conformation. The E(2) value for the interaction between the oxygen lone pair (donor) and the N-H antibonding orbital (acceptor) would quantify the strength of this bond.
Inductive and Resonance Effects: The analysis quantifies the electron-donating or -withdrawing character of the functional groups. The amino group (-NH₂) is an electron-donating group, while the methyl ester group (-COOCH₃) is electron-withdrawing. NBO analysis would detail the charge transfer pathways throughout the carbon chain that arise from these opposing electronic effects.
While specific data tables for this compound are unavailable, the table below illustrates the typical format of NBO analysis results that would be generated from such a study. The donor-acceptor pairs and E(2) values are hypothetical and serve only as an example of what the analysis would produce.
Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j) - E(i) (a.u.) | F(i,j) (a.u.) |
|---|---|---|---|---|
| LP (1) N₅ | σ* (C₃-C₄) | Value | Value | Value |
| LP (1) O₇ | σ* (C₆-O₈) | Value | Value | Value |
| σ (C₃-C₄) | σ* (C₂-C₃) | Value | Value | Value |
| σ (C₄-H) | σ* (N₅-C₄) | Value | Value | Value |
Note: This table is for illustrative purposes only. E(2) represents the stabilization energy, E(j)-E(i) is the energy difference between the acceptor and donor orbitals, and F(i,j) is the Fock matrix element between the orbitals. Atom numbering is hypothetical.
Iv. Biochemical and Biological Research Applications of Methyl 4 Aminobutanoate
Role in Metabolic Pathways and Enzyme Interactionsbenchchem.com
Methyl 4-aminobutanoate is utilized in research to probe metabolic pathways and understand enzyme-substrate and enzyme-inhibitor interactions. Its ester group can be hydrolyzed in biological systems, releasing 4-aminobutanoic acid, which can then participate in or modulate metabolic processes.
Substrate and Inhibitor Studies with Specific Enzymesbenchchem.com
The interaction of this compound and its derivatives with enzymes is a key area of study. While direct studies on this compound as a substrate are limited, related compounds have been extensively investigated as substrates and inhibitors of enzymes like γ-aminobutyric acid aminotransferase (GABA-T). nih.gov For instance, a series of 4-amino-2-(substituted methyl)-2-butenoic acids, synthesized from a derivative of this compound, were found to be potent competitive reversible inhibitors of GABA-T. nih.gov This suggests that structural analogs of this compound can effectively interact with the active sites of key metabolic enzymes.
| Compound Class | Enzyme | Interaction Type | Research Finding |
| 4-Amino-2-(substituted methyl)-2-butenoic acids | γ-Aminobutyric acid aminotransferase (GABA-T) | Competitive Reversible Inhibitor | The hydroxy-substituted compound exhibited a Ki value of 5 µM. nih.gov |
| 4-amino-trans-butenoic acid | GabP (4-aminobutyrate transporter) | Not an inhibitor or counterflow substrate | Demonstrates stereospecificity of the transporter. semanticscholar.org |
| cis-3-aminocyclohexyl carboxylic acid | GabP (4-aminobutyrate transporter) | Inhibitor | Shows the transporter accommodates cyclic analogs. semanticscholar.org |
Involvement in Amino Acid Metabolismebi.ac.uk
This compound is a derivative of γ-aminobutyric acid, which is involved in amino acid metabolism. ebi.ac.uk GABA itself is part of several metabolic pathways, including the metabolism of alanine, aspartate, and glutamate (B1630785). genome.jpumaryland.edu In some organisms, GABA is produced from the degradation of polyamines. mdpi.com The study of this compound can provide insights into these pathways, as its hydrolysis product, 4-aminobutanoic acid, is a direct participant.
Relationship to Glutamate Metabolism Pathwaysfoodb.ca
GABA is intrinsically linked to glutamate metabolism through a metabolic pathway known as the GABA shunt. foodb.caoup.com This pathway is a closed loop that begins with the conversion of glutamate to GABA by glutamate decarboxylase. GABA is then converted to succinate (B1194679) semialdehyde by GABA transaminase, which is subsequently oxidized to succinate, a key intermediate in the citric acid cycle. oup.com The study of compounds like this compound, which can be converted to GABA, helps in understanding the dynamics and regulation of the GABA shunt and its connection to central carbon metabolism.
Modulation of Neurotransmission and Signaling Pathwaysbenchchem.com
Due to its structural similarity to GABA, the principal inhibitory neurotransmitter in the central nervous system, this compound and its parent compound are studied for their potential to modulate neurotransmission. foodb.ca GABAergic signaling pathways are crucial for regulating neuronal excitability. ebi.ac.uk Research in this area explores how GABA analogs might interact with GABA receptors and transporters, thereby influencing synaptic transmission.
Investigation of Neuroprotective Effects
Research has explored the potential neuroprotective effects of compounds related to 4-aminobutanoate. solubilityofthings.com Studies have investigated the neuroprotective properties of related molecules in models of glutamate-induced toxicity. The mechanism of these effects is often linked to the modulation of GABAergic signaling. The ester form, like this compound, is sometimes considered as a prodrug that can be hydrolyzed in vivo to release the active carboxylic acid.
Applications as a Biochemical Reagentmedchemexpress.com
This compound hydrochloride is commercially available as a biochemical reagent for life science research. medchemexpress.comchemondis.comambeed.com It serves as a starting material or an intermediate in the synthesis of more complex molecules for various research purposes. solubilityofthings.com For example, it has been used in the synthesis of non-peptidic substrate-mimetic inhibitors of the protein kinase Akt, which are being investigated as potential anti-cancer agents. nih.gov It is also used in studies of the Maillard reaction, a form of non-enzymatic browning that is relevant in food chemistry and studies of cellular aging. ebi.ac.uk
Use in Life Science Research
This compound, often available as its hydrochloride salt, serves as a key biochemical reagent in life science research. medchemexpress.comchemondis.com It is classified as a biological material and organic compound utilized in laboratory settings for a variety of research purposes. medchemexpress.com As a methyl ester derivative of γ-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter, its structure is of significant interest in biochemical and neurological studies. solubilityofthings.comselleckchem.com
The compound's application extends to the investigation of metabolic pathways and enzyme interactions. Researchers utilize this compound as a tool to explore complex biological systems. For instance, it has been studied in the context of the Maillard reaction, a form of non-enzymatic browning, with sugars like 2-deoxy-D-ribose. ebi.ac.uk Its connection to GABA also makes it a subject of research into potential neuroprotective effects and its influence on neurotransmission. solubilityofthings.com
Derivatization for Analytical Techniques (e.g., HPLC, GC-MS)
In analytical chemistry, the direct analysis of polar compounds like amino acids and carbohydrates by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) is often challenging. These molecules typically exhibit low volatility and may adsorb to the chromatographic column, leading to poor peak shape and resolution. sigmaaldrich.comgcms.cz To overcome these issues, a chemical modification process known as derivatization is employed. sigmaaldrich.com Derivatization converts the polar functional groups (e.g., -COOH, -NH2, -OH) into less polar, more volatile, and more thermally stable moieties, making them amenable to GC-MS analysis. gcms.czmdpi.com this compound is relevant in this context both as a derivatizing agent itself for certain molecules and as an intermediate product in the derivatization of its parent compound, GABA.
The analysis of glycans (carbohydrate structures) often requires them to be tagged with a fluorescent or mass-active label for sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). waters.com Reductive amination is a widely used chemical reaction for this purpose. nih.govmuni.cz The process involves the reaction of a primary amine group (-NH2) on a labeling reagent with the open-ring aldehyde form of a reducing glycan. nih.gov
This reaction proceeds in two main steps:
Schiff Base Formation : The primary amine of the label undergoes a condensation reaction with the aldehyde group of the glycan, forming a transient, unstable intermediate known as an imine or Schiff base. nih.govludger.com
Reduction : The Schiff base is then stabilized by reduction to a stable secondary amine using a reducing agent, such as sodium cyanoborohydride (NaBH3CN). nih.govmuni.cz
This method creates a stable, covalent bond, attaching one label per glycan molecule, which is crucial for accurate quantification. nih.gov While common labeling agents include compounds like 2-aminobenzamide (B116534) (2-AB) and 2-aminobenzoic acid (2-AA), the fundamental requirement is a primary amine. nih.gov Therefore, compounds like this compound, which possess a primary amine group, are structurally suitable for participating in reductive amination reactions to label molecules with a reducing-end aldehyde.
The analysis of amino acids by GC-MS necessitates derivatization to mask both the polar carboxyl and amino functional groups. mdpi.comresearchgate.net A robust and common two-step derivatization procedure involves esterification followed by acylation. mdpi.comnih.gov
In this process, this compound appears as a key intermediate when its parent amino acid, GABA (4-aminobutanoic acid), is being analyzed.
Esterification : The carboxylic acid group (-COOH) of the amino acid is converted into an ester. This is typically achieved by heating the sample with an alcohol, such as methanol (B129727) (CH3OH), in the presence of a strong acid catalyst like hydrochloric acid (HCl). mdpi.comnih.gov This specific reaction converts 4-aminobutanoic acid into this compound.
Acylation : The primary amine group (-NH2) of the newly formed amino acid methyl ester is then derivatized. This is accomplished by reacting it with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-bis(trifluoroacetamide) (MBTFA). gcms.czresearchgate.netnih.gov This step converts the polar amine into a non-polar, fluorinated amide, which significantly enhances volatility and detectability by an electron capture detector (ECD) or mass spectrometer. gcms.czmdpi.com
The resulting derivative, a perfluoroacyl amino acid methyl ester, is sufficiently volatile and thermally stable for successful GC-MS analysis. mdpi.comnih.gov
Table 1: Two-Step Derivatization of 4-Aminobutanoic Acid for GC-MS Analysis
| Step | Reaction | Reagent Example | Product Intermediate/Final | Purpose |
|---|---|---|---|---|
| 1 | Esterification | 2 M HCl in Methanol (CH3OH) | This compound | Increases volatility by converting the polar carboxylic acid group to a methyl ester. mdpi.com |
Precursor and Building Block in Complex Molecule Synthesis
This compound is a versatile intermediate in organic synthesis. solubilityofthings.com Amino acid esters, in general, are valuable starting materials and building blocks for creating more complex molecules in diverse fields such as medicinal chemistry and materials science. nih.gov The compound contains two distinct functional groups—an amine and an ester—which can be selectively modified, making it a useful precursor. For example, it can be used in the synthesis of various pharmaceuticals and specialty chemicals. cymitquimica.com Its structure can be incorporated into larger molecular scaffolds, and it can serve as a starting point for producing derivatives like 4-(methylamino)butanoic acid through further reactions.
Asymmetric synthesis is a critical area of chemistry focused on the creation of specific enantiomers of chiral molecules, which is paramount in drug development as different enantiomers can have vastly different biological activities. Amino acids are among the most important sources of chirality, often referred to as the "chiral pool," and are widely used as chiral precursors, auxiliaries, and catalysts in synthesis. researchgate.net
While α-amino acid esters are frequently employed as chiral building blocks, it is important to note that this compound itself is an achiral molecule as it lacks a stereocenter. However, it can serve as a precursor in synthetic pathways designed to introduce chirality and create enantiomerically pure compounds. For instance, it can be used as a starting material in the synthesis of chiral β-amino acid derivatives, where stereocenters are established through reactions like asymmetric hydrogenation. dicp.ac.cn Enantiopure building blocks derived from amino acids, such as p-toluenesulfinimines, are used in stereoselective reactions to construct complex nitrogen-containing bioactive compounds and alkaloids. temple.edu Therefore, while not a direct source of chirality, this compound is a relevant precursor for the synthesis of complex chiral targets. bohrium.com
Synthesis of Bioactive Compounds and Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of a wide array of bioactive compounds and pharmaceuticals. nordmann.global Its structural features, including the reactive amino and ester groups, allow for its incorporation into more complex molecular architectures.
One notable application is in the synthesis of novel nucleoside analogs with potential anticancer properties. For instance, it has been used in the development of compounds that inhibit prostate cancer cell proliferation. acs.org In one study, a derivative incorporating the this compound moiety, specifically ((2R,3S,4R,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)this compound, was synthesized and evaluated for its biological activity. acs.org
Furthermore, this compound hydrochloride is utilized in the amidation process to create derivatives of natural compounds like Trolox, ferulic acid, sinapic acid, and cinnamic acid. mdpi.com These synthesized derivatives have been investigated for their antioxidant and anti-inflammatory properties. mdpi.com The process involves coupling the carboxylic acids of these natural compounds with this compound hydrochloride using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com
The compound also serves as a precursor in the synthesis of various heterocyclic compounds. For example, it is a starting material in the multi-step synthesis of 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids, which have shown promise as antibacterial agents. mdpi.com Similarly, it is used in the preparation of methyl 2-aminobenzo[d]thiazole-6-carboxylates, which are valuable building blocks in drug discovery. nih.gov
Development of Novel Therapeutic Agents
The structural similarity of this compound to GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, has spurred research into its potential for developing novel therapeutic agents, particularly for neurological disorders. solubilityofthings.comfoodb.ca While not a direct therapeutic, its derivatives are being explored for their ability to modulate neurotransmission. solubilityofthings.com
Research has focused on creating derivatives that can cross the blood-brain barrier more effectively than GABA itself. The esterification of GABA to form this compound is one such strategy to increase lipophilicity. This enhanced permeability allows for the potential delivery of GABAergic compounds to the central nervous system.
Derivatives of this compound are being investigated for a range of pharmacological activities. For example, novel esters of GABA with monocyclic terpenes have been synthesized and have demonstrated analgesic, anti-inflammatory, and anticonvulsant properties. nih.gov These findings suggest the potential for developing new drugs that can modulate TRP channels and interact with GABA receptors. nih.gov
Moreover, the development of compounds targeting the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in metabolic and neurodegenerative disorders, represents another avenue where this compound derivatives could be relevant. core.ac.uk Although direct use of this compound in this context is not specified, its role as a versatile building block makes it a candidate for synthesizing ligands for such receptors.
Comparative Biochemical Analysis with Structurally Related Compounds
The biochemical properties and applications of this compound can be better understood through comparison with its structural analogs. These comparisons highlight how small molecular modifications can significantly influence a compound's physical, chemical, and biological characteristics.
Methyl 4-(methylamino)butanoate
Methyl 4-(methylamino)butanoate is a close structural analog of this compound, with the key difference being the presence of a methyl group on the nitrogen atom of the amino group. This substitution of a primary amine with a secondary amine can alter the compound's basicity and hydrogen bonding capacity, which in turn can affect its interactions with biological targets.
Like this compound, this compound is used as a building block in organic synthesis. The hydrochloride salt of methyl 4-(methylamino)butanoate is noted for its improved crystallinity and stability, which are advantageous for storage and handling in research settings. The presence of the ester group provides lipophilicity, which can be beneficial for membrane permeability in drug design.
4-(Methylamino)butyric acid
4-(Methylamino)butyric acid is the carboxylic acid counterpart to methyl 4-(methylamino)butanoate. nih.gov The primary structural difference is the presence of a carboxylic acid group instead of a methyl ester. This change significantly increases the polarity of the molecule.
This compound is a gamma-amino acid derivative where one of the hydrogens on the nitrogen of GABA is replaced by a methyl group. nih.govhmdb.ca It is considered a strong basic compound. hmdb.ca In biological systems, esters like methyl 4-(methylamino)butanoate can undergo hydrolysis to release the corresponding carboxylic acid, in this case, 4-(methylamino)butyric acid, which may be the active form of the molecule.
N-Methyl-4-aminobutyric acid
N-Methyl-4-aminobutyric acid is another name for 4-(methylamino)butyric acid. nih.gov As such, the comparative analysis is the same as for 4-(methylamino)butyric acid.
γ-Aminobutyric Acid (GABA) and its Derivatives
γ-Aminobutyric acid (GABA) is the parent compound of this compound. foodb.ca GABA is the main inhibitory neurotransmitter in the central nervous system, playing a crucial role in reducing neuronal excitability. foodb.ca It is a water-soluble and weakly acidic compound. foodb.ca
This compound is the methyl ester of GABA. selleckchem.com The esterification of GABA's carboxylic acid group to form the methyl ester is a common strategy to increase its lipophilicity. This modification is significant because GABA itself has limited ability to cross the blood-brain barrier. By converting it to a more lipophilic ester, it is hypothesized that the compound can more readily enter the central nervous system, where it can then be hydrolyzed back to GABA.
Various other derivatives of GABA are synthesized for research and potential therapeutic applications. For example, linking GABA to other molecules, such as resveratrol, has been explored to create novel derivatives with unique properties. wiley.com The study of GABA analogues is important for understanding the structural requirements of the GABA transport system and for the pharmacological manipulation of the GABA system in conditions like epilepsy and Parkinson's disease. nih.gov
| Compound Name | Molecular Formula | Key Structural Difference from this compound | Notable Property/Application |
| This compound | C5H11NO2 | - | Building block for bioactive compounds. solubilityofthings.com |
| Methyl 4-(methylamino)butanoate | C6H13NO2 | Methyl group on the nitrogen atom. | Used as a building block in organic synthesis. |
| 4-(Methylamino)butyric acid | C5H11NO2 | Carboxylic acid instead of a methyl ester. nih.gov | Higher polarity; potential neuroprotective effects. |
| N-Methyl-4-aminobutyric acid | C5H11NO2 | Same as 4-(Methylamino)butyric acid. nih.gov | Strong basic compound. hmdb.ca |
| γ-Aminobutyric Acid (GABA) | C4H9NO2 | Carboxylic acid instead of a methyl ester; no N-methylation. foodb.ca | Primary inhibitory neurotransmitter. foodb.ca |
Methyl 4-Aminobenzoate (B8803810) Derivatives
Methyl 4-aminobenzoate and its derivatives serve as a versatile scaffold in biochemical and biological research, primarily due to their structural analogy to para-aminobenzoic acid (PABA), a key intermediate in the folate synthesis pathway of many organisms. nih.gov This structural feature has made them valuable candidates for the development of various therapeutic agents and research tools. Research has extensively explored their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
A significant area of investigation involves the role of methyl 4-aminobenzoate derivatives as inhibitors of glutathione-related enzymes, such as glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). researchgate.net These enzymes are crucial for maintaining cellular redox balance and detoxification, and their inhibition is a target in certain disease states, including cancer. dergipark.org.tr For instance, in a study examining various derivatives, methyl 4-amino-3-bromo-5-fluorobenzoate was identified as a potent inhibitor of GR, while methyl 4-amino-2-nitrobenzoate showed strong inhibitory activity against GST. researchgate.net
The antibacterial properties of methyl 4-aminobenzoate derivatives have also been a major focus. By modifying the core structure, researchers have synthesized compounds with significant activity against a range of bacterial pathogens. A series of new methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6-yl]methylamino)benzoate derivatives were synthesized and showed potent inhibitory activity against nine different bacterial strains. researchgate.net Another study highlighted that Schiff bases derived from 4-aminobenzoic acid demonstrated antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Thiazole derivatives incorporating the methyl-4-aminobenzoate moiety have also shown excellent inhibitory growth against both Gram-positive and Gram-negative bacteria. analis.com.my
In the realm of oncology, derivatives of 4-aminobenzoic acid have been evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov One study reported that an alkyl derivative of 4-aminobenzoic acid displayed significant inhibitory properties against the NCI-H460 lung cancer cell line, with an IC50 value lower than the standard drug, cisplatin. nih.govtandfonline.com Other research has shown that certain benzamide (B126) and quinazolinone derivatives of PABA exhibit notable cytotoxic activity against cancer cell lines such as Caco-2, MCF-7, and HepG2. nih.gov Specifically, some synthesized triazole-based peptide analogues showed high anticancer activity against MCF-7 cancer cells. preprints.org
Furthermore, the structural backbone of methyl 4-aminobenzoate is a key component in the development of local anesthetics. rsc.orgnih.gov The discovery of procaine, which features a p-aminobenzoate structure, spurred the development of numerous other local anesthetic drugs. rsc.orgnih.gov Research has continued in this area, with the design and synthesis of new benzoate (B1203000) compounds for evaluation as local anesthetics. rsc.orgresearchgate.net
Finally, derivatives of aminobenzoic acids are being investigated as inhibitors of other enzymes, such as cholinesterases, which are relevant targets in neurodegenerative diseases like Alzheimer's. researchgate.net Isoniazid-based hydrazone derivatives have been synthesized and evaluated for their enzyme inhibitory potential against targets like carbonic anhydrase (hCA) and acetylcholinesterase (AChE). researchgate.net
Detailed Research Findings on Methyl 4-Aminobenzoate Derivatives
Enzyme Inhibition Studies
| Compound/Derivative | Target Enzyme | Inhibition Value (K_i / IC_50) | Source |
|---|---|---|---|
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | K_i: 0.325 ± 0.012 µM | researchgate.net |
| Methyl 4-amino-2-nitrobenzoate | Glutathione S-Transferase (GST) | K_i: 92.41 ± 22.26 µM | researchgate.net |
| Methyl 3-amino-5-chlorobenzoate | Human Glutathione Reductase (hGR) | K_i: 0.524 ± 0.109 µM | researchgate.net |
| Methyl 3-amino-4-nitrobenzoate | Human Glutathione S-Transferase (hGST) | K_i: 37.05 ± 4.487 µM | researchgate.net |
| Isoniazid-based hydrazone derivative (6a) | Human Carbonic Anhydrase I (hCAI) | K_i: 0.020 ± 0.003 µM | researchgate.net |
| Isoniazid-based hydrazone derivative (5b) | Human Carbonic Anhydrase II (hCAII) | K_i: 0.019 ± 0.002 µM | researchgate.net |
| Isoniazid-based hydrazone derivative (6a) | Acetylcholinesterase (AChE) | K_i: 0.027 ± 0.004 µM | researchgate.net |
| 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid (6c) | Soluble Epoxide Hydrolase (sEH) | 72% inhibition at 1 nM | nih.gov |
Anticancer Activity
| Compound/Derivative | Cell Line | Activity (IC_50) | Source |
|---|---|---|---|
| Alkyl derivative of 4-aminobenzoic acid (Compound 20) | NCI-H460 (Lung) | 15.59 µM | nih.govtandfonline.com |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2 (Colon) | 23.31 ± 0.09 µM | nih.gov |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | MCF-7 (Breast) | 72.22 ± 0.14 µM | nih.gov |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | HepG2 (Liver) | 53.29 ± 0.25 µM | nih.gov |
| Schiff base of PABA | HepG2 (Liver) | ≥ 15.0 µM | nih.gov |
| Triazole-based peptide analogue (Compound 14) | MCF-7 (Breast) | 15.6 µM | preprints.org |
Antibacterial Activity
| Compound/Derivative Class | Target Bacteria | Activity (MIC) | Source |
|---|---|---|---|
| Schiff bases of PABA | Methicillin-resistant Staphylococcus aureus (MRSA) | from 15.62 µM | nih.gov |
| γ-amino acid and benzimidazoles derivatives | Listeria monocytogenes | 15.62 µg/mL | mdpi.com |
| Aminochlorofluoro phenyl benzamide | Staphylococcus aureus | 90% activity | nih.gov |
V. Advanced Research Directions and Future Perspectives
Integration with Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems through computational and mathematical modeling. The integration of Methyl 4-aminobutanoate into these models is primarily linked to its relationship with GABA metabolism. The "GABA shunt" is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle, converting α-ketoglutarate to succinate (B1194679) via glutamate (B1630785) and GABA. researchgate.netnih.gov
In systems biology models, particularly those of neuronal metabolism or microbial metabolic engineering, this compound would be represented as a direct derivative of GABA. researchgate.netresearchgate.net Its presence could influence the dynamics of the GABA pool, potentially acting as a prodrug that releases GABA upon esterase activity or as a modulator of GABA transport and signaling. mdpi.com Curated genome-scale metabolic reconstructions could incorporate this compound to investigate its effect on metabolic fluxes, especially in engineered organisms designed for GABA production or in models of neurological disorders where GABAergic pathways are dysregulated. hmdb.canih.gov The development of structured kinetic models that link macroscopic bioreactor conditions to intracellular metabolic processes could simulate the production or effect of such derivatives. researchgate.net
Advanced Pharmacological Profiling and Target Validation
As a structural analog of GABA, this compound is a candidate for pharmacological investigation, particularly for its potential neuroprotective effects. solubilityofthings.com Advanced pharmacological profiling involves identifying and validating its specific molecular targets. The primary hypothesis is that its effects are mediated through the GABAergic system, including GABA-A and GABA-B receptors, as well as GABA transporters (GATs).
Future research would involve comprehensive screening against a panel of neuronal receptors and transporters to determine its binding affinity and functional activity (agonist, antagonist, or modulator). While specific binding data for this compound is not widely published, its parent compound, GABA, is known to be deficient in conditions like epilepsy and spasticity syndromes. hmdb.ca Agents that elevate GABA levels or modulate its receptors have therapeutic applications. hmdb.ca Validating whether this compound can effectively cross the blood-brain barrier and be converted to GABA in vivo is a critical step in assessing its therapeutic potential for neurological disorders. solubilityofthings.com
Development of Novel Bioconjugation Strategies
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. thermofisher.com The structure of this compound, featuring a primary amine and an ester group, makes it a useful building block in this field. The primary amine (-NH2) is a common target for conjugation. thermofisher.com
Novel strategies can utilize this amine for coupling to various molecules of interest, such as fluorescent dyes, biotin, or larger biomolecules like peptides and proteins. Amine-reactive reagents, particularly N-hydroxysuccinimide (NHS) esters, are frequently used to form stable amide bonds with primary amines under slightly alkaline conditions (pH 7.2-9). thermofisher.com This reaction is a cornerstone of bioconjugation, allowing for the attachment of probes or functional moieties. thermofisher.com this compound could serve as a simple, flexible linker, introducing a four-carbon chain between the conjugated partners. Research in this area would focus on developing specific applications for conjugates derived from this molecule, for instance, in creating targeted probes or modifying the properties of therapeutic agents. nih.gov
| Reactive Group | Reagent Example | Resulting Bond | Reaction pH |
|---|---|---|---|
| NHS Ester | Succinimidyl acetate | Amide | 7.2 - 9.0 |
| Isothiocyanate | Fluorescein isothiocyanate (FITC) | Thiourea | 9.0 - 10.0 |
| Imidoester | Dimethyl pimelimidate (DMP) | Amidine | 8.0 - 10.0 |
| Sulfonyl Chloride | Dansyl chloride | Sulfonamide | 9.0 - 10.5 |
Exploration in Omics Technologies (e.g., Metabolomics)
Omics technologies provide a global profile of molecules in a biological system. This compound is particularly relevant to metabolomics, the large-scale study of small molecules. nih.gov It is a registered metabolite in several databases, indicating its detection in biological samples. nih.gov
Its presence and concentration can serve as a biomarker or an indicator of metabolic pathway activity, specifically related to amino acid metabolism and the GABA shunt. researchgate.net Mass spectrometry-based metabolomics is the primary technique for its detection, identifying the compound based on its precise mass-to-charge (m/z) ratio and retention time during chromatographic separation. nih.gov Experimental data for this compound, including its precursor m/z and fragmentation patterns, are available in public spectral libraries, which aids in its identification in complex biological mixtures. nih.gov Future exploration could involve targeted metabolomics studies to quantify its levels in response to specific stimuli, diseases, or drug treatments, thereby elucidating its role in cellular physiology and pathology.
| Database | Identifier |
|---|---|
| PubChem CID | 18614 |
| ChEBI ID | CHEBI:42955 |
| Metabolomics Workbench REGNO | 67666 |
| ChemSpider ID | 17580 |
Green Chemistry Approaches in Synthesis and Application
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it The synthesis of amino acid esters, including this compound, is an area where green chemistry principles can be applied. Traditional esterification methods often involve harsh conditions or hazardous reagents.
Modern, greener approaches aim for milder conditions, use of sustainable reagents, and improved efficiency. nih.gov This includes biocatalytic methods using enzymes (e.g., nitrene transferases) to create amino esters or using environmentally benign reagents like dimethyl carbonate in solvent-free processes. nih.govnih.gov The evaluation of the "greenness" of a synthetic route can be quantified using metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). nih.govmdpi.comwhiterose.ac.uk Future research will focus on developing synthetic pathways for this compound that have a higher atom economy, lower E-Factor (a measure of waste produced), and utilize renewable feedstocks and solvents. rsc.orgresearchgate.net
Q & A
Q. What are the standard laboratory synthesis methods for methyl 4-aminobutanoate, and how can purity be optimized?
this compound is synthesized via esterification of 4-aminobutyric acid with methanol using a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. Key steps include:
- Reaction Setup : Maintain a molar ratio of 1:5 (acid:methanol) to drive esterification to completion.
- Purification : Distillation under reduced pressure (40–60°C at 10–15 mmHg) removes excess methanol, followed by crystallization in anhydrous ether to achieve >95% purity .
- Analytical Validation : Use gas chromatography (GC) or HPLC with UV detection (λ = 210 nm) to confirm purity. Cross-reference with CAS-provided spectral data (IR, NMR) for structural verification .
Q. How does this compound function as a GABA precursor in neurological studies?
The compound crosses the blood-brain barrier and is metabolized by GABA transaminase into γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter. Methodological considerations:
- Dosage : In rodent models, administer 50–100 mg/kg intraperitoneally to observe measurable GABA elevation in cerebrospinal fluid .
- Kinetic Monitoring : Use microdialysis coupled with LC-MS to track GABA levels post-administration.
- Controls : Compare with direct GABA agonists (e.g., muscimol) to isolate precursor-specific effects .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves ester derivatives.
- Spectroscopy : ¹H NMR (DMSO-d6, δ 3.6 ppm for methyl ester; δ 1.7 ppm for amine protons) and FT-IR (C=O stretch at 1740 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ at m/z 118.1) ensures molecular weight accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound in continuous flow reactors?
Industrial-scale production employs continuous flow systems to enhance yield and safety:
- Parameter Optimization : Adjust residence time (30–60 s) and temperature (70–80°C) to maximize conversion (>90%).
- Catalyst Immobilization : Use solid acid catalysts (e.g., Amberlyst-15) to reduce downstream purification steps.
- In-line Analytics : Integrate FTIR or Raman probes for real-time monitoring of esterification progress .
Q. What computational tools are effective for predicting synthetic routes and reaction mechanisms of this compound?
Retrosynthetic planning leverages AI-driven platforms (e.g., Reaxys, Pistachio) to identify one-step pathways:
- Template Relevance Models : Prioritize routes with high plausibility scores (>0.8) using databases like BKMS_METABOLIC .
- Kinetic Modeling : Apply automated CRN (Chemical Reaction Network) analysis to discriminate between competing mechanisms (e.g., nucleophilic substitution vs. acid-catalyzed esterification) .
Q. How does this compound integrate into microbial metabolic pathways, and what are its implications for host-microbe interactions?
In the gut microbiome, the compound is degraded via PWY-5022 (4-aminobutanoate degradation V) into butyrate, modulating systemic immune responses:
- Metabolomic Profiling : Use LC-MS/MS to quantify butyrate levels in fecal samples after oral administration.
- Immune Correlates : Assess CD21 expression on B cells (flow cytometry) to link GABA degradation to immune regulation .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
Comparative studies of structural analogs (e.g., ethyl 4-aminobutanoate, tert-butyl derivatives) clarify structure-activity relationships:
- Steric Effects : The tert-butyl group in tert-butyl 4-aminobutanoate reduces enzymatic hydrolysis rates compared to methyl/ethyl esters, altering pharmacokinetics .
- Dose-Response Curves : Test analogs at equimolar concentrations (10–100 μM) in neuronal cell lines to quantify GABAergic activity via patch-clamp electrophysiology .
Methodological Design and Data Analysis
Q. How should researchers design experiments to investigate this compound’s role in metabolic robustness during infection?
In infection models (e.g., H. sapiens glutamate metabolism):
- Pathway Perturbation : Introduce 4-aminobutanoate as an infection "start site" and track metabolite spread using stoichiometric network models .
- Critical Value Analysis : Calculate infection containment probabilities (e.g., 0.2 for burning, 1.0 for combatting at L-glutamate nodes) to identify vulnerable pathway nodes .
Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound studies?
- ANOVA/T-tests : Compare mean GABA levels across dosage groups (α = 0.05, Bonferroni correction for multiple comparisons).
- Error Analysis : Report standard deviation from triplicate experiments and instrument uncertainty (e.g., ±0.5% for HPLC) .
Comparative and Mechanistic Studies
Q. How do steric and electronic properties of this compound derivatives influence their enzyme binding affinities?
- Molecular Docking : Simulate interactions with GABA transaminase (PDB: 1OHV) using AutoDock Vina. Methyl esters show higher binding energy (−8.2 kcal/mol) than ethyl analogs (−7.6 kcal/mol) due to reduced steric hindrance .
- Kinetic Assays : Measure Kₘ and Vₘₐₓ via spectrophotometric monitoring of NADH oxidation (λ = 340 nm) during enzymatic conversion .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
